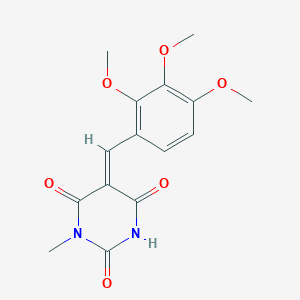

![molecular formula C25H28N2O3S B4624072 N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide and sulfonyl-containing compounds involves intricate chemical pathways, often employing multidentate ligands for crystal engineering. For instance, novel flexible multidentate ligands have been synthesized for the creation of CuII and MnII complexes, showcasing the intricate procedures involved in such syntheses (Ma et al., 2008). Similarly, the one-pot multistep Bohlmann-Rahtz heteroannulation reactions demonstrate the complexity of synthesizing dimethyl sulfomycinamate, indicating the elaborate steps potentially involved in synthesizing our compound of interest (Bagley et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl groups has been extensively studied, revealing intricate details about their crystalline forms. For example, the X-ray structure and oxidative reactivity of N-(2-iodylphenyl)tosylamides highlight the structural characteristics stabilized by ortho-substitution with a sulfonyl group, which could be analogous to the structural intricacies of our compound (Mailyan et al., 2009).

Chemical Reactions and Properties

Compounds similar to N2-(2,3-dimethylphenyl)-N2-[(4-methylphenyl)sulfonyl]-N1-(2-phenylethyl)glycinamide often undergo unique chemical reactions due to their functional groups. For instance, the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides leading to the synthesis of benzothiophenes and benzoselenophenes showcases the chemical reactivity of such compounds (Yan et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, of sulfonyl and phenyl-containing compounds have been a subject of interest. The synthesis and characterization of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction illustrate the detailed analysis required to understand the physical properties of such complex molecules (Kim et al., 2011).

Chemical Properties Analysis

The chemical properties of compounds with sulfonyl groups are influenced by their molecular structure. Studies like the reactions of N-(p-chlorosulfonylphenyl)maleimide, which explore the reaction mechanisms and outcomes of sulfonyl-containing compounds, provide insights into the chemical behavior and reactivity of such molecules (Cremlyn & Nunes, 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing complex molecules and polymers that include functionalities similar to the one found in N2-(2,3-dimethylphenyl)-N2-[(4-methylphenyl)sulfonyl]-N1-(2-phenylethyl)glycinamide. For example, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes demonstrates the precision in introducing functional groups into stable phenyl rings, highlighting the importance of precise chemical synthesis techniques in materials science (Kim et al., 2011).

Applications in Materials Science

The development of novel organosoluble aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages showcases the application of sulfone and phenyl functionalities in creating high-performance polymers. These polymers exhibit excellent thermal stability, mechanical strength, and solubility, important attributes for advanced materials applications (Sheng et al., 2008).

Chemical Reactivity and Mechanistic Studies

Studies on the reactivity of similar sulfonamide and sulfonyl chloride derivatives provide insights into the mechanisms of chemical reactions involving these functional groups. For instance, the reactions of N-(p-chlorosulfonylphenyl)maleimide show how sulfonamide derivatives can be synthesized and how these reactions proceed, offering valuable information for designing new chemical entities with desired properties (Cremlyn & Nunes, 1987).

Enhanced Material Properties

The synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups illustrate the enhancement of material properties through chemical modification. These membranes demonstrate anisotropic swelling, high alkaline stability, and good hydroxide conductivity, showcasing the impact of chemical modifications on the performance of polymer materials (Shi et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3S/c1-19-12-14-23(15-13-19)31(29,30)27(24-11-7-8-20(2)21(24)3)18-25(28)26-17-16-22-9-5-4-6-10-22/h4-15H,16-18H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJFUYLSBWXETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)

![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)

![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)

![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)

![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)

![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)